molecular formula C13H15F6NO3 B5711695 N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide

N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide

Cat. No.: B5711695
M. Wt: 347.25 g/mol
InChI Key: TWFJXULBKAFDLF-UHFFFAOYSA-N
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Description

N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is a complex organic compound characterized by its unique structural features, including a cyclohexyl ring with dimethyl and dioxo substitutions, a hexafluoropropan-2-yl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Mechanism of Action

The mechanism by which N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins . The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Properties

IUPAC Name

N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F6NO3/c1-6(21)20-11(12(14,15)16,13(17,18)19)9-7(22)4-10(2,3)5-8(9)23/h9H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFJXULBKAFDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1C(=O)CC(CC1=O)(C)C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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